molecular formula C13H24N2O5 B3054408 L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- CAS No. 60209-59-8

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-

Cat. No.: B3054408
CAS No.: 60209-59-8
M. Wt: 288.34 g/mol
InChI Key: RXWAYSHEJZXKQQ-IUCAKERBSA-N
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Description

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is a derivative of the amino acid valine. This compound is often used in peptide synthesis and serves as a protecting group for amino acids during chemical reactions. Its structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect the amino group in amino acids and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- typically involves the protection of the amino group of valine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting Boc-protected valine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

    Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Deprotection: L-Valine, L-alanyl- with a free amino group.

    Coupling: Peptides with extended chains.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biochemistry: For studying protein structure and function.

    Industrial Applications: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amino group, allowing further modifications or interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-valine: Another Boc-protected amino acid used in peptide synthesis.

    N-Boc-L-alanine: Similar to L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-, but with alanine instead of valine.

    N-Boc-L-leucine: A Boc-protected leucine used in similar applications.

Uniqueness

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is unique due to its specific combination of valine and alanine, making it suitable for the synthesis of peptides that require these particular amino acids. Its Boc protection ensures that the amino group remains unreactive during the synthesis process, providing versatility in peptide design and synthesis.

Properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-7(2)9(11(17)18)15-10(16)8(3)14-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWAYSHEJZXKQQ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466646
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60209-59-8
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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